

Application Notes and Protocols: URB447 for Mouse Models of Obesity

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Compound of Interest

Compound Name: URB447

Cat. No.: B110035

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Introduction

URB447 is a synthetic cannabinoid receptor ligand characterized as a peripherally restricted mixed CB1 receptor antagonist and CB2 receptor agonist.^{[1][2][3][4]} Its unique pharmacological profile, particularly its limited ability to cross the blood-brain barrier, makes it a compound of interest for investigating the role of peripheral cannabinoid receptors in metabolic regulation.^{[1][2][4][5]} Unlike centrally acting CB1 antagonists that have been associated with neuropsychiatric side effects, **URB447** offers a potential therapeutic strategy for obesity and related metabolic disorders by targeting peripheral pathways.^{[1][2][4][6]}

These application notes provide a comprehensive overview of the use of **URB447** in mouse models of obesity, including detailed dosage information, experimental protocols, and insights into its mechanism of action.

Mechanism of Action

URB447 exhibits a dual mechanism of action. It acts as a neutral antagonist at cannabinoid receptor type 1 (CB1) and as an agonist at cannabinoid receptor type 2 (CB2).^{[1][3]} The anti-obesity effects of **URB447** are primarily attributed to its antagonism of peripheral CB1 receptors, which are involved in the regulation of food intake and energy balance.^{[1][6]} By blocking these peripheral CB1 receptors, **URB447** has been shown to reduce food consumption and subsequent body weight gain in mice.^{[1][2][4][5]} Its agonistic activity at CB2

receptors may also contribute to its overall pharmacological profile, though its role in obesity is less defined.

Data Presentation: Quantitative Summary of URB447 Effects in Mice

The following tables summarize the key quantitative data from studies using **URB447** in mouse models of obesity.

Table 1: **URB447** Dosage and Efficacy in Swiss Mice

Parameter	Vehicle Control	URB447 (5 mg/kg)	URB447 (20 mg/kg)
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Effect on Food Intake	No effect	No significant effect	Drastic reduction

Data extracted from LoVerme et al., 2009.[\[1\]](#)

Table 2: Chronic **URB447** Treatment in Genetically Obese (ob/ob) Mice

Parameter	Vehicle Control	URB447 (20 mg/kg)
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Treatment Duration	2 weeks (daily)	2 weeks (daily)
Effect on Food Intake	Baseline	Significant reduction
Effect on Body Weight Gain	Baseline	Significant attenuation

Data extracted from LoVerme et al., 2009.[\[1\]](#)

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of **URB447** to mouse models of obesity.

Protocol 1: Acute Food Intake Study in Swiss Mice

Objective: To assess the acute effects of **URB447** on food consumption.

Materials:

- **URB447**
- Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
- Swiss mice
- Standard laboratory chow
- Metabolic cages for monitoring food intake
- Animal balance

Procedure:

- **Animal Acclimation:** Acclimate male Swiss mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure free access to food and water.
- **URB447 Preparation:** Prepare a stock solution of **URB447** in the chosen vehicle. For a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of **URB447**. The final injection volume should be standardized (e.g., 10 ml/kg).
- **Dosing:** 30 minutes before the dark phase (the primary feeding time for mice), administer **URB447** (5 mg/kg or 20 mg/kg, i.p.) or vehicle to the respective groups of mice.[\[1\]](#)
- **Food Intake Measurement:** Immediately after injection, provide a pre-weighed amount of standard laboratory chow. Monitor and record the amount of food consumed by each mouse over a 24-hour period.[\[1\]](#)
- **Data Analysis:** Calculate the total food intake (in grams) for each mouse. Compare the food intake between the vehicle-treated and **URB447**-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Body Weight Study in ob/ob Mice

Objective: To evaluate the long-term effects of **URB447** on body weight gain in a genetic model of obesity.

Materials:

- **URB447**
- Vehicle
- Genetically obese (ob/ob) mice
- Standard laboratory chow
- Animal balance

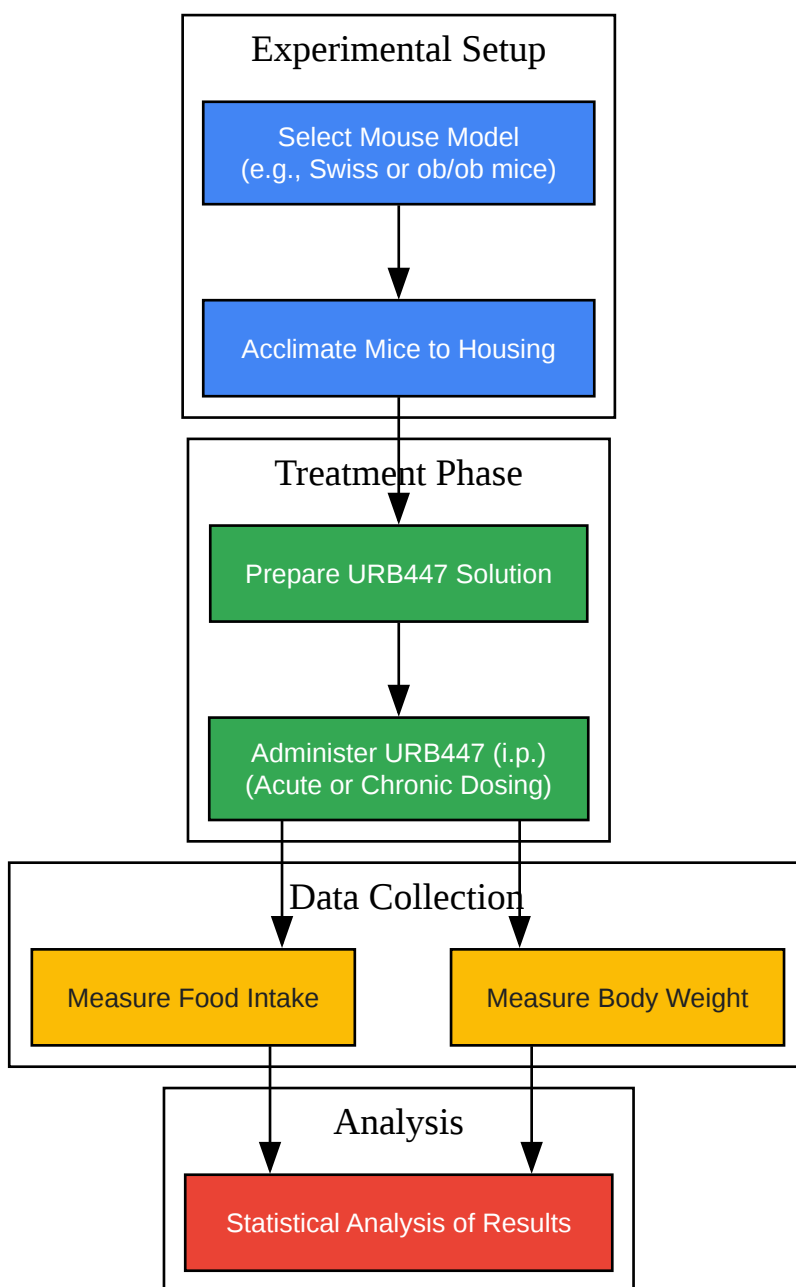
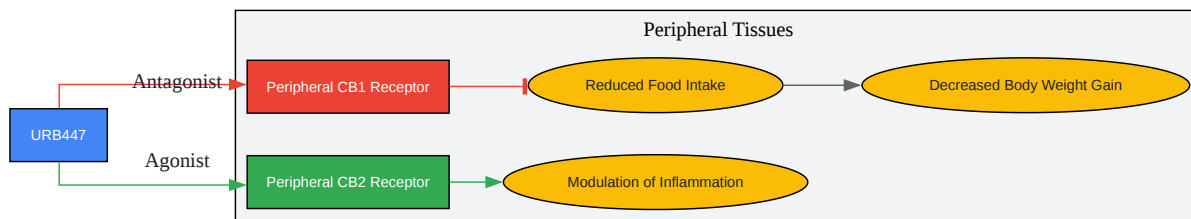
Procedure:

- **Animal Acclimation:** Acclimate male ob/ob mice to individual housing and handling for at least one week before the start of the study.
- **URB447 Preparation:** Prepare a stock solution of **URB447** in the chosen vehicle.
- **Baseline Measurements:** Record the initial body weight of each mouse at the beginning of the study (Day 0).
- **Chronic Dosing:** Administer **URB447** (20 mg/kg, i.p.) or vehicle to the respective groups of mice once daily for a period of 2 weeks.[\[1\]](#)
- **Body Weight Monitoring:** Measure and record the body weight of each mouse daily, prior to the daily injection.
- **Food Intake Monitoring (Optional):** If desired, daily food intake can also be monitored as described in Protocol 1.
- **Data Analysis:** Calculate the percentage change in body weight from Day 0 for each mouse throughout the 2-week treatment period. Compare the body weight gain between the vehicle-

treated and **URB447**-treated groups using statistical methods appropriate for repeated measures (e.g., 2-way repeated measures ANOVA).^[1]

Visualizations

Signaling Pathway



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